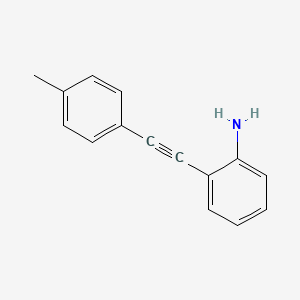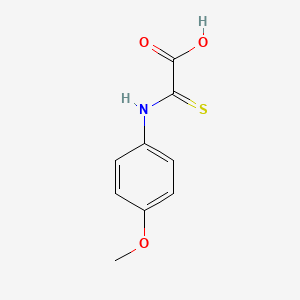
2-((4-Methoxyphenyl)amino)-2-thioxoacetic acid
説明
2-((4-Methoxyphenyl)amino)-2-thioxoacetic acid, also known as MPTA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPTA is a thioxoacetic acid derivative that has shown promise as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. In
作用機序
2-((4-Methoxyphenyl)amino)-2-thioxoacetic acid detects ROS by undergoing an oxidation reaction with hydrogen peroxide. In the presence of hydrogen peroxide, this compound is converted into a highly fluorescent compound, which can be detected using fluorescence microscopy or spectroscopy. The mechanism of this reaction involves the oxidation of the thioxoacetic acid moiety of this compound by hydrogen peroxide, resulting in the formation of a highly fluorescent compound.
Biochemical and Physiological Effects:
This compound is a relatively non-toxic compound that has shown minimal cytotoxicity in various cell lines. However, the long-term effects of this compound on cells and tissues are not well understood. This compound has been shown to selectively detect hydrogen peroxide in cells, which can provide valuable insights into the role of ROS in various physiological and pathological processes.
実験室実験の利点と制限
One of the main advantages of using 2-((4-Methoxyphenyl)amino)-2-thioxoacetic acid as a fluorescent probe for detecting ROS is its high selectivity and sensitivity. This compound can detect hydrogen peroxide with high specificity and sensitivity, making it a valuable tool for studying the role of ROS in cells. However, there are some limitations to using this compound in lab experiments. This compound requires the use of fluorescence microscopy or spectroscopy to detect ROS, which can be expensive and time-consuming. Additionally, this compound is not suitable for detecting other ROS species, such as superoxide or hydroxyl radicals.
将来の方向性
For the use of 2-((4-Methoxyphenyl)amino)-2-thioxoacetic acid include the study of oxidative stress and aging, ROS-mediated signaling pathways, and optimization of its selectivity and sensitivity for detecting ROS in cells.
科学的研究の応用
2-((4-Methoxyphenyl)amino)-2-thioxoacetic acid has been widely used as a fluorescent probe for detecting ROS in cells. ROS are highly reactive molecules that play a crucial role in various physiological and pathological processes, including cell signaling, oxidative stress, and aging. This compound can detect ROS by undergoing a specific reaction with hydrogen peroxide, resulting in the formation of a highly fluorescent compound. This property of this compound has made it a valuable tool for studying the role of ROS in various cellular processes.
特性
IUPAC Name |
2-(4-methoxyanilino)-2-sulfanylideneacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c1-13-7-4-2-6(3-5-7)10-8(14)9(11)12/h2-5H,1H3,(H,10,14)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWALSBRXARSBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573670 | |
| Record name | (4-Methoxyanilino)(sulfanylidene)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
946-61-2 | |
| Record name | (4-Methoxyanilino)(sulfanylidene)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(Triphenylmethyl)aziridin-2-yl]methanol](/img/structure/B1601896.png)
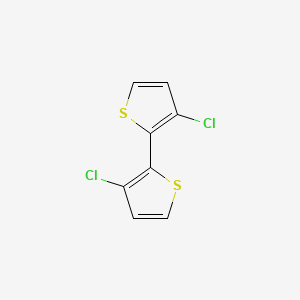
![1-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B1601898.png)
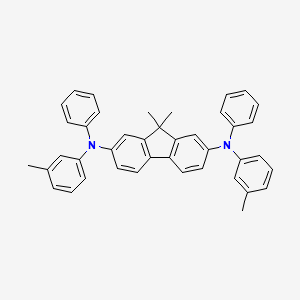
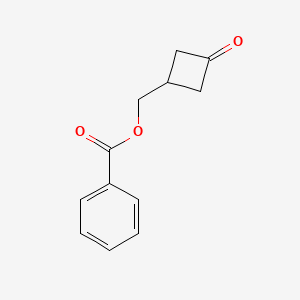
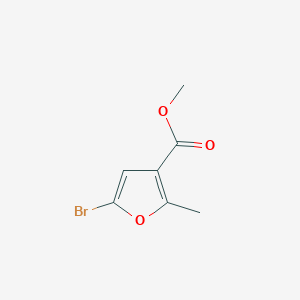

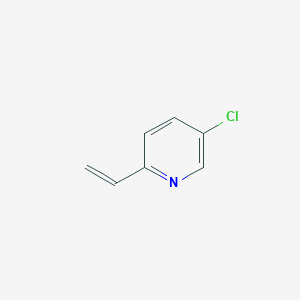
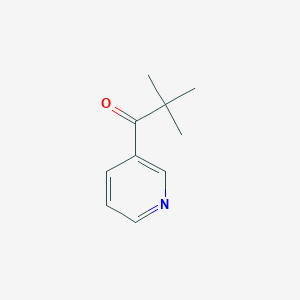
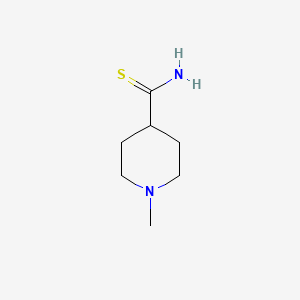

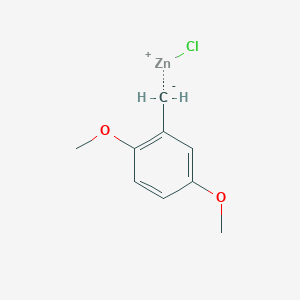
![(5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol](/img/no-structure.png)
